![molecular formula C17H18N4O3 B14492472 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one CAS No. 63332-20-7](/img/structure/B14492472.png)
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely known for their vivid colors, making them useful as dyes and pigments. This particular compound is notable for its conjugated system, which includes both electron-donating and electron-withdrawing groups, contributing to its unique chemical properties and applications.
準備方法
The synthesis of 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one typically involves a multi-step process:
Diazotization Reaction: The process begins with the diazotization of 4-(dimethylamino)aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitroacetophenone under basic conditions to form the azo compound. The reaction is typically carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, to facilitate the coupling process.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amine. Common reducing agents include sodium dithionite, zinc dust in acetic acid, or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the azo group. Reagents such as halogens, sulfonic acids, and nitro groups can be introduced under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields the corresponding amine, while oxidation of the dimethylamino group results in N-oxides.
科学的研究の応用
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying azo dye chemistry, including the mechanisms of azo coupling reactions and the photophysical properties of azo compounds.
Biology: It is employed in biological studies to investigate the effects of azo compounds on biological systems, including their potential as antineoplastic, antioxidant, and anti-inflammatory agents.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as antiviral and antitumor activities.
Industry: In the textile and cosmetic industries, the compound is used as a dye due to its bright and stable coloration properties.
作用機序
The mechanism of action of 1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo intramolecular charge transfer upon light excitation, leading to various photophysical effects. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and electrostatic interactions, influencing cellular processes and pathways.
類似化合物との比較
1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one can be compared with other similar azo compounds, such as:
Methyl Orange: A well-known azo dye used as a pH indicator. It has a similar azo group but different substituents on the aromatic rings.
Disperse Orange 3: Another azo dye used in the textile industry. It shares the azo group but has different electron-donating and electron-withdrawing groups.
Sudan I: An azo dye used in coloring oils and waxes. It has a similar structure but different substituents, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct photophysical and chemical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
63332-20-7 |
|---|---|
分子式 |
C17H18N4O3 |
分子量 |
326.35 g/mol |
IUPAC名 |
1-[2-[[4-(dimethylamino)phenyl]diazenyl]-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C17H18N4O3/c1-12(22)10-13-4-7-16(21(23)24)11-17(13)19-18-14-5-8-15(9-6-14)20(2)3/h4-9,11H,10H2,1-3H3 |
InChIキー |
SYLHLHTZKILYDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


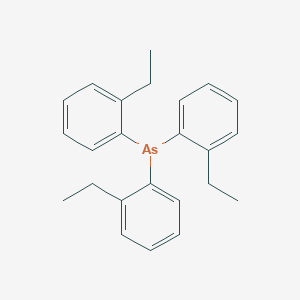
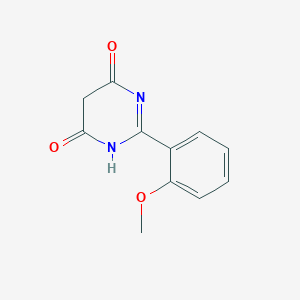
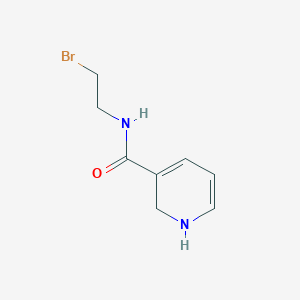


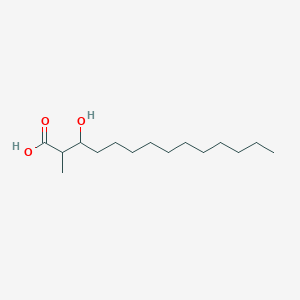
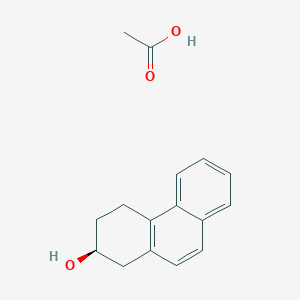
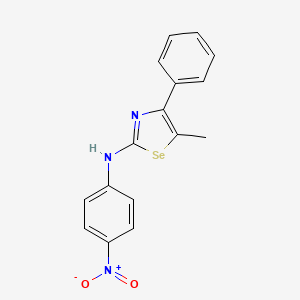


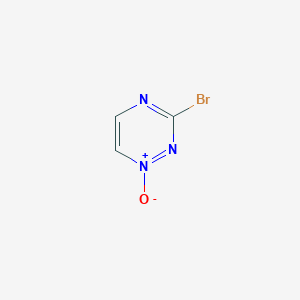
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
